molecular formula C20H17N3O B11666327 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]pyridine-2-carbohydrazide

N'-[(1E)-1-(biphenyl-4-yl)ethylidene]pyridine-2-carbohydrazide

Cat. No.: B11666327
M. Wt: 315.4 g/mol
InChI Key: OYKBCNWAYRPRTA-PXLXIMEGSA-N
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Description

N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE is a chemical compound known for its unique structural properties and potential applications in various fields of science. This compound belongs to the class of Schiff bases, which are typically formed by the condensation of primary amines with carbonyl compounds. The presence of both biphenyl and pyridine moieties in its structure makes it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE typically involves the condensation reaction between 4-biphenylcarboxaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol to obtain the desired compound in high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure maximum yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl-4-carboxylic acid derivatives, while reduction could produce biphenyl-4-ethylamine derivatives.

Scientific Research Applications

N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and receptors, thereby modulating their activity. The biphenyl and pyridine moieties play a crucial role in binding to these targets and facilitating the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1E)-1-{[1,1’-BIPHENYL]-4-YL}ETHYLIDENE]PYRIDINE-2-CARBOHYDRAZIDE is unique due to the presence of both biphenyl and pyridine moieties, which provide a distinct combination of electronic and steric properties. This makes it particularly useful in forming stable metal complexes and exploring various chemical and biological applications.

Properties

Molecular Formula

C20H17N3O

Molecular Weight

315.4 g/mol

IUPAC Name

N-[(E)-1-(4-phenylphenyl)ethylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C20H17N3O/c1-15(22-23-20(24)19-9-5-6-14-21-19)16-10-12-18(13-11-16)17-7-3-2-4-8-17/h2-14H,1H3,(H,23,24)/b22-15+

InChI Key

OYKBCNWAYRPRTA-PXLXIMEGSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=N1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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